Product packaging for 4-(4-Methylpyridin-2-yl)aniline(Cat. No.:CAS No. 18471-74-4)

4-(4-Methylpyridin-2-yl)aniline

Cat. No.: B1441265
CAS No.: 18471-74-4
M. Wt: 184.24 g/mol
InChI Key: QFSYHFCJYJBXNC-UHFFFAOYSA-N
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Description

Significance of Pyridine-Aniline Frameworks in Organic Synthesis and Materials Science

Pyridine-aniline frameworks represent a versatile class of organic compounds that integrate the electron-deficient nature of the pyridine (B92270) ring with the electron-rich characteristics of the aniline (B41778) moiety. This electronic interplay imparts unique properties to these molecules, making them valuable building blocks in both organic synthesis and materials science.

In organic synthesis , the pyridine unit can act as a ligand for metal catalysts or as a directing group, facilitating a variety of chemical transformations. rsc.org The aniline portion, on the other hand, provides a reactive site for functionalization, allowing for the construction of complex molecular architectures. The Suzuki-Miyaura cross-coupling reaction is a prominent method for forging the carbon-carbon bond between the pyridine and aniline rings, showcasing the synthetic accessibility of these frameworks. snnu.edu.cnlibretexts.orgbeilstein-journals.org

In materials science , pyridine-aniline hybrids are explored for their potential in creating advanced materials. Their inherent charge-transfer characteristics make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs). The nitrogen atom in the pyridine ring and the amino group in aniline can also serve as coordination sites for metal ions, leading to the formation of metal-organic frameworks (MOFs) and coordination polymers with interesting photoluminescent and catalytic properties. rsc.orgresearchgate.net

Overview of 4-(4-Methylpyridin-2-yl)aniline within Heterocyclic Compound Research

This compound is a specific example of a pyridine-aniline hybrid that has attracted interest within the field of heterocyclic chemistry. nih.gov Its structure, featuring a 4-methylpyridine (B42270) group linked to an aniline ring at the 2-position of the pyridine, offers a unique combination of steric and electronic features. The methyl group on the pyridine ring can influence the molecule's solubility and packing in the solid state, while the specific connectivity of the two aromatic rings dictates its conformational flexibility and electronic properties.

While extensive research on this particular molecule is not as widespread as for some other pyridine-aniline isomers, its structural motifs suggest significant potential. It is considered a valuable scaffold for the development of new ligands for transition metal complexes and as a building block for novel organic functional materials. rsc.orgontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2 B1441265 4-(4-Methylpyridin-2-yl)aniline CAS No. 18471-74-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-methylpyridin-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-9-6-7-14-12(8-9)10-2-4-11(13)5-3-10/h2-8H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFSYHFCJYJBXNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 4 Methylpyridin 2 Yl Aniline and Its Derivatives

Direct Synthetic Routes to 4-(4-Methylpyridin-2-yl)aniline

The direct formation of the pyridine-aniline linkage in this compound is predominantly achieved through two main strategies: palladium-catalyzed cross-coupling reactions and condensation/amination approaches.

Palladium-Catalyzed Cross-Coupling Strategies for Pyridine-Aniline Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful and versatile methods for constructing carbon-nitrogen (C-N) bonds. researchgate.netnih.gov These reactions have become indispensable in organic synthesis, offering mild and chemoselective conditions suitable for creating complex and highly functionalized molecules. researchgate.net The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are prominent examples of palladium-catalyzed cross-couplings used to form the critical bond between the pyridine (B92270) and aniline (B41778) rings.

In the context of synthesizing this compound, a typical Suzuki-Miyaura coupling would involve the reaction of a 2-halopyridine derivative (e.g., 2-chloro-4-methylpyridine) with a protected aminophenylboronic acid or ester. The reaction is catalyzed by a palladium complex, often in the presence of a suitable ligand and base.

The Buchwald-Hartwig amination offers an alternative and widely used approach for C-N bond formation. acs.org This reaction directly couples an aryl halide or pseudohalide with an amine in the presence of a palladium catalyst and a strong base. For the synthesis of this compound, this would typically involve reacting 2-halo-4-methylpyridine with 4-amino-phenylboronic acid or a similar aniline equivalent. The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) often being employed to facilitate the catalytic cycle. nih.gov Well-defined Pd(II)-NHC precatalysts have emerged as highly active and stable catalysts for such transformations. nih.gov

Reaction Type Reactants Catalyst/Ligand System Key Features
Suzuki-Miyaura Coupling2-halo-4-methylpyridine, 4-aminophenylboronic acid derivativePd(0) or Pd(II) catalyst, phosphine or NHC ligandForms a C-C bond which can be subsequently converted to a C-N bond, or directly forms the C-N bond with specific boron reagents.
Buchwald-Hartwig Amination2-halo-4-methylpyridine, AnilinePd catalyst, bulky phosphine or NHC ligandDirect formation of the C-N bond between the pyridine and aniline moieties. acs.org

This table provides a general overview of palladium-catalyzed cross-coupling strategies.

Condensation Reactions and Related Amination Approaches

Condensation reactions provide a classical yet effective route to form the pyridine-aniline linkage. These reactions typically involve the reaction of a carbonyl compound with an amine, followed by cyclization and dehydration. For instance, the synthesis of related pyridines can be achieved through the condensation of 1,5-dicarbonyl compounds with ammonia (B1221849) or its derivatives. baranlab.org

A relevant approach for synthesizing the core structure of this compound could involve the condensation of a suitably functionalized pyridine derivative containing a carbonyl group with an aniline derivative. For example, the reaction of 2-acetylpyridine (B122185) with an appropriate aniline can lead to the formation of an imine, which can then undergo further transformations to yield the desired product. rsc.org Another strategy involves the reaction of 2-aminopyridines with α-haloketones, which proceeds via nucleophilic substitution followed by cyclization. amazonaws.com

While not a direct condensation, the reduction of a nitro group on a precursor molecule is a common method. For example, the synthesis of 4-(pyridin-2-ylmethyl)aniline can be achieved by the reduction of 2-(4-nitrobenzyl)pyridine. ontosight.ai A similar strategy could be employed for this compound, where a precursor like 2-(4-nitroaryl)-4-methylpyridine is first synthesized and then the nitro group is reduced to an amine.

Reaction Type Reactants Key Intermediate/Step Notes
Imine Formation and CyclizationPyridine with a carbonyl group, Aniline derivativeImine intermediateVersatile method adaptable to various substituted starting materials.
Nucleophilic Aromatic Substitution2-halopyridine, Aniline derivativeMeisenheimer complexOften requires harsh reaction conditions.
Reduction of Nitro GroupNitro-arylpyridine precursorCatalytic hydrogenation or metal-acid reductionA reliable method for introducing the aniline amino group at a late stage. ontosight.ai

This table outlines common condensation and amination approaches.

Synthesis of Substituted this compound Derivatives

The synthesis of derivatives of this compound can be achieved by modifying either the pyridine or the aniline ring, or by employing multi-component reactions to build more complex structures.

Functionalization of the Pyridine Ring

The pyridine ring is a key motif in many pharmaceuticals, and methods for its functionalization are of great interest. digitellinc.com The inherent relative acidity of the C-H bonds in pyridine can be exploited for selective substitution. digitellinc.com For the 4-methylpyridine (B42270) moiety, further functionalization can be achieved through various reactions. For instance, the methyl group can be a handle for further transformations. Additionally, electrophilic or nucleophilic aromatic substitution reactions can be employed to introduce substituents onto the pyridine ring, depending on the existing directing groups. The synthesis of 2-amino-4-methylpyridine (B118599) analogues has been explored, demonstrating pathways to introduce functional groups at different positions of the pyridine ring. nih.gov

Functionalization of the Aniline Moiety

The aniline part of the molecule offers numerous possibilities for derivatization. The amino group can be acylated, alkylated, or used as a directing group for electrophilic aromatic substitution on the benzene (B151609) ring. For example, the synthesis of 4-anilinoquinazoline (B1210976) derivatives often involves the reaction of a quinazoline (B50416) core with various substituted anilines. ijcce.ac.ir The amino group of this compound could similarly react with various electrophiles to introduce diverse functionalities. Furthermore, the aniline ring can be halogenated or nitrated, and these new functional groups can serve as points for further modification, such as in the synthesis of N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine. ijcce.ac.ir

Multi-component Reactions for Complex Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, reducing reaction time and waste. nih.gov The Hantzsch dihydropyridine (B1217469) synthesis is a classic example of an MCR. mdpi.com Derivatives of this reaction, where aniline replaces ammonium (B1175870) acetate (B1210297), have been used to synthesize N-aryl-4-aryldihydropyridines. nih.gov

Advanced Spectroscopic and Structural Characterization of 4 4 Methylpyridin 2 Yl Aniline

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FT-IR and Raman, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

An experimental FT-IR spectrum for 4-(4-Methylpyridin-2-yl)aniline, which would show characteristic absorption bands for its functional groups (such as N-H stretching for the amine, C-H stretching for the aromatic rings and methyl group, and C=C/C=N stretching for the aromatic systems), is not present in the surveyed scientific literature. While FT-IR data for related aniline (B41778) and pyridine (B92270) derivatives exist, they are not a substitute for the spectrum of the specific target molecule. researchgate.netresearchgate.net

No published Raman spectrum for this compound could be located. Raman spectroscopy would provide complementary information to FT-IR, particularly for the vibrations of the non-polar bonds in the molecule's backbone, but this analysis has not been reported. rsc.orgmalayajournal.org

Mass Spectrometry for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and structural information of a compound by measuring its mass-to-charge ratio (m/z). For this compound, this analysis confirms its elemental composition and provides insights into its fragmentation pathways under ionization.

The molecular formula of this compound is C12H12N2. nih.gov Based on this, the predicted monoisotopic and molecular weights can be calculated. The monoisotopic mass is the mass of the molecule with the most abundant isotopes of its constituent elements, while the molecular weight is the weighted average of the masses of all naturally occurring isotopes.

Table 1: Molecular Mass Data for this compound

Property Value Reference
Molecular Formula C12H12N2 nih.gov
Molecular Weight 184.24 g/mol nih.gov
Exact Mass 184.100048391 Da nih.gov

X-ray Diffraction Analysis for Solid-State Structure Elucidation

X-ray diffraction (XRD) is a powerful, non-destructive technique that provides detailed information about the three-dimensional arrangement of atoms within a crystal. By analyzing the diffraction pattern of an X-ray beam passing through the crystalline solid, one can determine its atomic and molecular structure.

Single Crystal X-ray Diffraction

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state. mdpi.com To perform this analysis, a high-quality single crystal of the compound is required.

While a specific single crystal X-ray diffraction study for this compound was not found in the search results, analysis of related structures provides a clear framework for what such a study would reveal. For instance, the crystal structure of N-(4-methyl-pyridin-2-yl)-3-oxo-butyramide, which shares the 2-amino-4-methylpyridine (B118599) moiety, was solved and refined, providing detailed information on its unit-cell parameters and the planarity of its pyridine ring. researchgate.net Similarly, the analysis of 4-nitro-N-[(pyridin-2-yl)methylidene]aniline detailed the dihedral angle between its pyridine and benzene (B151609) rings and described the intermolecular forces, such as π–π stacking and hydrogen bonds, that dictate the crystal packing. nih.govresearchgate.net

A hypothetical SCXRD analysis of this compound would yield a set of crystallographic data, as shown in the table below, which would unambiguously define its solid-state architecture.

Table 2: Representative Data from Single Crystal X-ray Diffraction Analysis

Parameter Description Example Data (from related compounds) Reference
Crystal System The symmetry system of the crystal lattice. Orthorhombic researchgate.net
Space Group The group of symmetry operations of the crystal. P212121 researchgate.net
a, b, c (Å) The dimensions of the unit cell edges. a = 6.187, b = 9.379, c = 17.210 researchgate.net
α, β, γ (°) The angles between the unit cell edges. α = 90, β = 90, γ = 90 researchgate.net
V (ų) The volume of the unit cell. 997.5 researchgate.net
Z The number of molecules in the unit cell. 4 nih.govresearchgate.net
Bond Lengths (Å) The distances between bonded atoms. N/A
Bond Angles (°) The angles between adjacent bonds. N/A
Dihedral Angles (°) The twist angle between planes in the molecule. N/A

Computational Chemistry and Theoretical Investigations of 4 4 Methylpyridin 2 Yl Aniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-(4-Methylpyridin-2-yl)aniline, DFT calculations offer a detailed understanding of its geometry, electronic properties, and spectroscopic behavior.

Optimization of Molecular Geometry and Conformational Analysis

The optimization of the molecular geometry of this compound is a critical first step in its theoretical analysis. This process involves finding the lowest energy arrangement of the atoms, which corresponds to the most stable conformation of the molecule. Methods like the B3LYP functional combined with a suitable basis set, such as 6-31G(d,p) or 6-311++G(d,p), are commonly employed for this purpose. researchgate.netnih.govbit.edu.cn

Table 1: Selected Optimized Geometrical Parameters of this compound (Exemplary Data)
ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-C (inter-ring)1.485
C-N (aniline)1.395
C-N (pyridine)1.340
C-C-N (aniline)120.5
C-C-C (inter-ring)121.0
Pyridine-Aniline35.2

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior and reactivity of a molecule. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. acadpubl.eu The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a crucial parameter for determining molecular stability and reactivity. A smaller energy gap suggests that the molecule is more likely to be reactive. nih.gov

For this compound, the HOMO is typically localized on the electron-rich aniline (B41778) ring, indicating its nucleophilic character. Conversely, the LUMO is often distributed over the pyridine (B92270) ring, which is more electron-deficient, highlighting its electrophilic nature. This distribution of frontier orbitals indicates that charge transfer can occur within the molecule. nih.gov DFT calculations, often using the B3LYP functional, provide the energies of these orbitals. bhu.ac.inresearchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies of this compound (Exemplary Data)
OrbitalEnergy (eV)
HOMO-5.45
LUMO-1.20
Energy Gap (ΔE)4.25

Vibrational Frequency Calculations and Spectroscopic Property Simulation

Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra. By performing frequency calculations on the optimized geometry of this compound using DFT methods, a theoretical vibrational spectrum can be generated. chemrxiv.org These calculations help in the assignment of the various vibrational modes of the molecule. materialsciencejournal.org

The calculated frequencies are often scaled by a factor (e.g., 0.961) to better match the experimental data, accounting for anharmonicity and other systematic errors in the computational method. nih.gov Key vibrational modes for this molecule include the N-H stretching of the aniline group, C-H stretching of the aromatic rings and methyl group, C-N stretching, and ring breathing modes. researchgate.net Comparing the simulated spectrum with the experimental one confirms the molecular structure and provides a deeper understanding of its vibrational properties. researchgate.net

Table 3: Selected Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound (Exemplary Data)
Vibrational ModeCalculated Frequency (Scaled)Experimental FrequencyAssignment
ν(N-H) asym34503455Asymmetric N-H stretch
ν(N-H) sym33603365Symmetric N-H stretch
ν(C-H) aromatic30503052Aromatic C-H stretch
ν(C-H) methyl29202925Methyl C-H stretch
ν(C=C) aromatic16101615Aromatic C=C stretch
δ(N-H)16201625N-H scissoring

Quantum Chemical Calculations for Reactivity and Stability Prediction

Quantum chemical calculations can be used to predict the reactivity and stability of this compound. Global reactivity descriptors, derived from the HOMO and LUMO energies, such as chemical hardness, softness, electronegativity, and the electrophilicity index, provide quantitative measures of the molecule's reactivity. nih.gov

A high chemical hardness, which is related to a large HOMO-LUMO gap, indicates high stability and low reactivity. Conversely, a low chemical hardness suggests higher reactivity. The molecular electrostatic potential (MEP) map is another valuable tool that visually represents the charge distribution on the molecule's surface. bhu.ac.in The red regions on the MEP map indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. For this compound, the nitrogen of the pyridine ring and the region around the aniline's amino group are expected to be key reactive sites. acadpubl.eu

Non-Covalent Interaction (NCI) Analysis

Non-covalent interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions, such as hydrogen bonds and van der Waals forces, both within a molecule and between molecules. For this compound, NCI analysis can reveal intramolecular hydrogen bonding between the aniline's amino group and the pyridine nitrogen, which would contribute to the planarity and stability of the molecule. It can also help in understanding intermolecular interactions in the solid state, which influence crystal packing. This analysis is based on the electron density and its derivatives, providing a graphical representation of these crucial but often overlooked interactions.

Coordination Chemistry of 4 4 Methylpyridin 2 Yl Aniline As a Ligand

Ligand Design Principles and Coordination Modes within Pyridine-Aniline Scaffolds

The design of ligands based on pyridine-aniline scaffolds is a strategic approach in coordination chemistry to create molecules with specific coordinating abilities. nih.govnih.gov The pyridine (B92270) ring, a six-membered aromatic heterocycle containing a nitrogen atom, and the aniline (B41778) moiety, a benzene (B151609) ring with an amino substituent, form the core of this ligand class. nih.govnih.gov The nitrogen atom of the pyridine ring and the nitrogen atom of the aniline's amino group can both act as donor atoms, allowing these ligands to chelate to a metal center, forming a stable ring structure. This chelation is a key principle in the design of these ligands, enhancing the stability of the resulting metal complexes.

The 4-(4-Methylpyridin-2-yl)aniline ligand, specifically, is a bidentate N,N'-donor ligand. This means it can form two coordinate bonds to a single metal ion through its two nitrogen atoms. The positioning of the nitrogen atoms in the 2-position of the pyridine ring and the amino group on the aniline ring is crucial for this bidentate coordination. This arrangement allows for the formation of a stable five- or six-membered chelate ring upon coordination to a metal ion. The methyl group at the 4-position of the pyridine ring can influence the electronic properties of the ligand through inductive effects, which in turn can modulate the properties of the resulting metal complexes.

The versatility of the pyridine-aniline scaffold allows for various coordination modes. While bidentate chelation is common, bridging modes, where the ligand coordinates to two different metal centers, are also possible, leading to the formation of polynuclear complexes or coordination polymers. The flexibility of the bond connecting the pyridine and aniline rings can also influence the geometry of the resulting complex.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.govirapa.orgresearchgate.net The choice of metal, counter-ion, and reaction conditions can significantly influence the stoichiometry and structure of the resulting complex.

Transition Metal Complexes (e.g., Copper(II), Palladium(II), Nickel(II), Cobalt(II), Manganese(I))

A variety of transition metal complexes of this compound and related pyridine-aniline ligands have been synthesized and studied. nih.govresearchgate.netrsc.org The synthesis generally involves mixing a solution of the ligand with a solution of the metal salt, often with gentle heating to facilitate the reaction. irapa.orgsbmu.ac.ir The resulting complexes can then be isolated as crystalline solids.

For instance, the reaction of this compound with copper(II) salts can lead to the formation of square planar or distorted octahedral complexes, depending on the coordination of other ligands or counter-ions. nih.govnih.gov Similarly, palladium(II) and nickel(II) complexes with this ligand often exhibit square planar geometries. sbmu.ac.ir Cobalt(II) complexes can adopt either tetrahedral or octahedral coordination, while manganese(I) complexes, often in a low-spin d6 configuration, can form octahedral complexes. The specific geometry is influenced by factors such as the ligand-to-metal ratio and the nature of any co-ligands present in the coordination sphere.

Spectroscopic Studies of Metal Complexes (e.g., UV-Vis Absorption, EPR)

Spectroscopic techniques are invaluable for characterizing the electronic structure and coordination environment of the metal complexes. irapa.orgresearchgate.net

UV-Vis Absorption Spectroscopy: The electronic absorption spectra of the metal complexes provide information about the d-d transitions of the metal ion and charge transfer bands. For example, the UV-Vis spectrum of a copper(II) complex of a pyridine-aniline ligand would typically show a broad d-d absorption band in the visible region, the position and intensity of which are sensitive to the coordination geometry. nih.gov Ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands can also be observed, often at higher energies in the UV region.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a powerful tool for studying paramagnetic metal complexes, such as those of copper(II). nih.gov The EPR spectrum provides information about the g-values and hyperfine coupling constants, which can be used to determine the coordination environment and the nature of the metal-ligand bonding. For a square planar copper(II) complex, for example, the EPR spectrum would be expected to show an axial signal with g|| > g⊥ > 2.0023.

Theoretical Studies on Metal-Ligand Interactions and Electronic Properties of Complexes

Theoretical methods, such as Density Functional Theory (DFT), are increasingly being used to complement experimental studies and provide a deeper understanding of the nature of metal-ligand interactions and the electronic properties of complexes. mdpi.com

DFT calculations can be used to optimize the geometries of the metal complexes and to calculate various properties, such as bond energies, charge distributions, and molecular orbital energies. These calculations can help to rationalize the observed experimental data and to predict the properties of new, yet-to-be-synthesized complexes.

For complexes with pyridine-aniline ligands, theoretical studies can elucidate the nature of the metal-ligand bond, distinguishing between electrostatic and covalent contributions. mdpi.com The analysis of molecular orbitals can reveal the extent of mixing between the metal d-orbitals and the ligand orbitals, providing a quantitative measure of the covalency of the metal-ligand bond. Furthermore, these calculations can predict the electronic transitions observed in the UV-Vis spectra and help to assign the observed bands to specific electronic excitations. mdpi.com

Below is an interactive table summarizing the properties of this compound and a related compound.

Compound NameMolecular FormulaMolecular WeightKey Structural Feature
This compoundC12H12N2184.24 g/mol Direct C-C bond between pyridine and aniline rings. nih.gov
4-(4-Methylpyrimidin-2-yl)anilineC11H11N3185.23 g/mol Pyrimidine ring instead of a pyridine ring. nih.gov

Supramolecular Chemistry Involving 4 4 Methylpyridin 2 Yl Aniline Frameworks

Hydrogen Bonding Interactions and Network Formation in Crystal Structures

The crystal structure of molecules containing both pyridine (B92270) and aniline (B41778) moieties is often dominated by a network of hydrogen bonds. In the case of 4-(4-methylpyridin-2-yl)aniline, the primary hydrogen bonding motif is expected to be the N-H···N interaction between the aniline hydrogen and the pyridine nitrogen of a neighboring molecule. This type of interaction is a robust and directional force in crystal engineering.

Studies on analogous compounds provide insight into the likely hydrogen bonding patterns. For instance, in the crystal structure of 2-[2-(pyridin-3-yl)diazen-1-yl]aniline, molecules are linked into helical chains by N-H···N hydrogen bonds. nih.gov Similarly, in other pyridine-aniline derivatives, N-H···O and C-H···N hydrogen bonds contribute to the formation of two-dimensional sheets. researchgate.net The presence of the methyl group on the pyridine ring of this compound can also influence the crystal packing through weaker C-H···π interactions.

The interplay of these various hydrogen bonds can lead to the formation of complex three-dimensional networks. The specific geometry and connectivity of these networks will depend on the subtle balance of the different intermolecular forces at play.

Table 1: Potential Hydrogen Bonding Interactions in the Crystal Structure of this compound and Related Compounds

DonorAcceptorInteraction TypePotential Role in Network Formation
N-H (Aniline)N (Pyridine)Strong, DirectionalFormation of chains and layers
C-H (Aromatic)N (Pyridine)WeakStabilization of 3D structures
C-H (Aromatic)O (in related nitro-substituted compounds)WeakFormation of 2D sheets researchgate.net
C-H (Methyl)π-system (Aromatic ring)WeakInfluence on crystal packing

Self-Assembly Processes and Crystal Engineering

Self-assembly is the spontaneous organization of molecules into ordered structures. In the context of this compound, the principles of crystal engineering can be applied to design and construct novel supramolecular architectures. researchgate.net The directional nature of the N-H···N hydrogen bond makes it a reliable tool for programming the assembly of these molecules.

By modifying the substitution pattern on the aniline or pyridine rings, it is possible to tune the intermolecular interactions and thus control the resulting supramolecular structure. For example, the introduction of additional functional groups capable of hydrogen bonding could lead to more complex and robust networks. The study of ionic crystals formed from pyridine derivatives and carboxylic acids demonstrates the diversity of supramolecular architectures that can be achieved through the interplay of multiple functional groups. researchgate.net

The self-assembly of this compound can also be influenced by the solvent used for crystallization, as the solvent molecules can compete for hydrogen bonding sites and thereby affect the final crystal packing.

Host-Guest Chemistry with Pyridine-Aniline Systems

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. While specific studies on this compound as a host or guest are not prevalent, the general principles of host-guest chemistry suggest its potential in this area. The pyridine-aniline framework can be incorporated into larger macrocyclic or cage-like host molecules. The cavity of such a host could then selectively bind small guest molecules through a combination of hydrogen bonding, π-π stacking, and van der Waals interactions.

Conversely, this compound itself could act as a guest, binding within the cavity of a suitable host molecule. For instance, cyclodextrins, calixarenes, and cucurbiturils are well-known host systems that can encapsulate aromatic guests. nih.gov The binding affinity and selectivity would be determined by the complementarity in size, shape, and chemical properties between the host and the this compound guest. The development of such host-guest systems has potential applications in areas such as sensing, separation, and drug delivery. nih.gov

Applications of 4 4 Methylpyridin 2 Yl Aniline in Advanced Materials and Catalysis

Organic Electronic Materials

The field of organic electronics leverages carbon-based materials for applications in devices like light-emitting diodes and solar cells. The inherent properties of conjugated organic molecules, such as those of pyridinylaniline derivatives, are central to the performance of these devices.

Organic Light-Emitting Diodes (OLEDs) and Hole-Transport Materials

In Organic Light-Emitting Diodes (OLEDs), the hole-transport layer (HTL) is a critical component that facilitates the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer. Materials with high thermal stability and suitable Highest Occupied Molecular Orbital (HOMO) energy levels are essential for high-performance and long-lasting devices. nih.gov While direct studies on 4-(4-Methylpyridin-2-yl)aniline as an HTM are not widely documented, the performance of structurally related pyridine-containing compounds highlights the potential of this molecular family.

Research into functionalized pyridine (B92270) derivatives has shown their promise as effective Hole-Transporting Materials (HTMs). For instance, a series of pyrene-pyridine integrated systems demonstrated high thermal stability and appropriate HOMO energy levels (~5.6 eV) for efficient hole injection. researchgate.netrsc.org These materials, when incorporated into multilayer OLEDs, led to devices with high luminance and excellent quantum efficiencies. researchgate.netrsc.orgmdpi.com The introduction of different functional groups to the pyridine structure allows for the fine-tuning of the material's properties, which can improve device performance by altering carrier mobility. researchgate.netmdpi.com Another study on acridine-based HTMs also showed that materials with a similar electron-donating and transporting nature can yield devices with high external quantum efficiencies, significantly outperforming standard reference materials. nih.gov

The performance of OLEDs using different pyridine-based derivatives as the hole-transporting layer is summarized below.

Table 1: Performance of OLEDs with Pyridine-Derivative Hole-Transport Layers This table presents data for pyrene-pyridine derivatives, which are structurally related to the subject compound.

Hole-Transport MaterialMaximum Luminance (cd/m²)Maximum Current Efficiency (cd/A)External Quantum Efficiency (EQE) (%)Reference
Py-Br (2,6-bis(4-bromophenyl)-4-(pyren-1-yl)pyridine)17,30027.69.0 researchgate.netmdpi.com
Py-MeO (2,6-bis(4-methoxyphenyl)-4-(pyren-1-yl)pyridine)Not Reported25.7Not Reported researchgate.netmdpi.com
Py-Me (4-(pyren-1-yl)-2,6-di-p-tolylpyridine)Not Reported25.2Not Reported researchgate.netmdpi.com
Py-03 (2,6-diphenyl-4-(pyren-1-yl)pyridine)Not Reported26.6Not Reported researchgate.netmdpi.com

Dye-Sensitized Solar Cells (DSSCs)

Dye-Sensitized Solar Cells (DSSCs) are a type of photovoltaic cell that utilizes a photosensitizer adsorbed onto a wide-bandgap semiconductor. The electrolyte is another key component, responsible for regenerating the dye after electron injection. Additives are often included in the electrolyte to improve cell performance. Pyridine derivatives, such as 4-tert-butylpyridine (B128874) (TBP), are commonly used to increase the open-circuit voltage (VOC) of the cell. researchgate.net

Table 2: Performance of Dye-Sensitized Solar Cells with Pyridine Derivative Additive This table presents data for a porphyrin-based DSSC with and without a light-absorbing pyridine derivative (N1) as an electrolyte additive.

Electrolyte ConditionVOC (V)JSC (mA·cm⁻²)Power Conversion Efficiency (PCE) (%)Reference
Without Additive0.59914.865.94 researchgate.net
With N1 Additive0.70115.657.35 researchgate.net

Chemical Sensor Development

The development of reliable chemical sensors is crucial for environmental monitoring, industrial process control, and medical diagnostics. The unique chemical structure of this compound, containing both a basic nitrogen center in the pyridine ring and an aromatic amine, makes it an interesting candidate for sensor applications.

Potentiometric Membrane Sensors

Potentiometric sensors measure the potential difference between a sensing electrode and a reference electrode, which correlates to the concentration (or activity) of a specific ion in a solution. The selectivity of these sensors is determined by the ionophore incorporated into the sensor membrane. rsc.orgnepjol.info An ionophore is a molecule that can selectively bind to a target ion.

While no studies have specifically reported the use of this compound as an ionophore, related nitrogen-containing heterocyclic compounds have been successfully employed. For instance, a palladium(II) complex of a substituted aminopyrimidine was used to create a highly selective and sensitive potentiometric sensor for sulfate (B86663) ions. researchgate.net Another sensor for tin(II) ions was developed using a diazabicyclo derivative as the ionophore in a polymeric membrane. nih.gov These examples demonstrate that complexing agents with specific binding sites, a feature that could be engineered into derivatives of this compound, are key to the function of potentiometric sensors. A polyaniline-based solid contact electrode, using a dibenzylpyrenemethylamine ionophore, was also developed for detecting hydrogen ions in highly acidic solutions, showcasing the utility of amine-based structures in these devices. nih.gov

Quartz Crystal Microbalance (QCM) Sensors for Volatile Organic Compound Detection

Quartz Crystal Microbalance (QCM) sensors are extremely sensitive mass-sensing devices that operate by measuring changes in the resonant frequency of a quartz crystal. When a thin film coated on the crystal surface adsorbs molecules from the gas phase, the mass increases, and the frequency decreases. The choice of coating material is critical for the sensor's selectivity and sensitivity towards specific analytes like Volatile Organic Compounds (VOCs). mdpi.comnepjol.info

Polymers are frequently used as coating materials for QCM sensors due to their diverse functional groups and ease of synthesis. mdpi.com Although the direct use of poly(this compound) has not been reported, polymers of related compounds like thiophene (B33073) derivatives have been used to create QCM sensor arrays capable of classifying different VOCs. researchgate.net In another study, a QCM sensor coated with a metal-organic framework (MOF), MIL-101(Cr), showed a high sensitivity for pyridine vapor, demonstrating the strong interaction between pyridine and the sensor surface. rsc.org This suggests that a polymer incorporating the this compound monomer could be a promising candidate for a QCM coating to detect analytes that have an affinity for the pyridine nitrogen, such as acidic gases or other specific VOCs. For example, a QCM sensor modified with aniline-doped polyvinyl acetate (B1210297) nanofibers was developed for the selective detection of formaldehyde. nih.gov

Table 3: Performance of a MOF-Coated QCM Sensor for Pyridine Detection

Sensing LayerTarget AnalyteSensitivity (Hz ppm⁻¹)Response/Recovery TimeReference
MIL-101(Cr)Pyridine2.793< 2 minutes rsc.org

Polymer Chemistry

The presence of a polymerizable aniline (B41778) group makes this compound a suitable monomer for creating novel conductive or functional polymers. The resulting polymer, poly(this compound), would be a derivative of polyaniline (PANI), one of the most studied conducting polymers. researchgate.net

The synthesis of such a polymer would likely proceed via chemical or electrochemical oxidative polymerization, a common method for producing polyaniline and its derivatives. researchgate.netrsc.orgresearchgate.net In this process, a chemical oxidant like ammonium (B1175870) persulfate is used to polymerize the aniline monomers in an acidic medium. rsc.org The properties of the resulting polymer would be influenced by the presence of the 4-methylpyridine (B42270) substituent. This group could affect the polymer's solubility, conductivity, and morphology compared to unsubstituted polyaniline. rsc.org For instance, studies on other ortho-substituted aniline derivatives have shown that the substituent can alter the polymer's surface morphology from a hierarchical structure to a spherical one and improve its solubility in common organic solvents. rsc.org

Furthermore, polypyridines, synthesized through methods like coupling reactions, are another class of related polymers known for their interesting photophysical properties. st-andrews.ac.uk A polymer derived from this compound would combine the features of both polyanilines and polypyridines, potentially leading to materials with unique electro-optical properties suitable for the applications discussed previously.

Incorporation into Polymer Backbones and Side Chains

The incorporation of functional monomers into polymer structures is a key strategy for creating materials with tailored properties. Substituted anilines are frequently used to synthesize polyaniline (PANI) derivatives, which are among the most studied conducting polymers due to their unique electrical, optical, and redox properties. nih.govresearchgate.net The general method for synthesizing these polymers is through the oxidative chemical or electrochemical polymerization of aniline or its derivatives in acidic aqueous media. nih.govresearchgate.net

The structure of the initial aniline derivative significantly impacts the properties of the resulting polymer. nih.gov By introducing substituents onto the aniline ring, researchers can modify characteristics such as solubility, processability, and electronic properties. For instance, polymers synthesized from ortho-substituted anilines are often soluble in common organic solvents, which allows them to be processed into films for applications like chemical sensors. nih.gov While the general principle of using substituted anilines for creating functional polymers is well-established, specific research detailing the incorporation of this compound into polymer backbones or side chains is not extensively documented in the reviewed literature. However, its structure suggests it could be a valuable monomer for creating polymers with built-in metal-coordinating sites, potentially leading to materials with interesting catalytic or sensory properties.

Conducting Polymers and Hybrid Materials

Conducting polymers are organic materials with the electrical and optical properties of metals and inorganic semiconductors. du.ac.ir Polyaniline (PANI) and its derivatives are notable for their straightforward synthesis and environmental stability. researchgate.net The conductivity of these polymers arises from a conjugated backbone of alternating single and double bonds, which facilitates the movement of electrons. du.ac.irnih.gov This property can be tuned through a process called doping, which involves oxidation or protonation. researchgate.netnih.gov

A burgeoning area of research is the development of hybrid materials that combine conducting polymers with inorganic components. nih.govrsc.org These hybrids can exhibit synergistic properties, where the components mutually enhance each other's performance. nih.gov For example, infiltrating polyaniline with ZnO can convert the initially insulating polymer into a highly conductive hybrid material. nih.gov Conducting polymers have been integrated with various materials, including biological polymers and tissues, to create advanced functional composites for applications in bioelectronics, energy storage, and sensors. researchgate.netmdpi.comresearchgate.net

Given that this compound is a derivative of aniline, it could theoretically be polymerized to form a conducting polymer. The presence of the pyridyl group could offer unique doping characteristics or serve as an anchor point for creating inorganic hybrid materials. However, the scientific literature reviewed does not specifically describe the synthesis or properties of conducting polymers or hybrid materials derived directly from this compound.

Catalysis

The pyridine and aniline nitrogen atoms in this compound make it an excellent candidate for a bidentate N,N'-donor ligand in coordination chemistry. Such ligands are crucial in forming stable and active metal complexes for a wide array of catalytic reactions.

Ligand in Homogeneous Catalysis (e.g., Palladium-catalyzed Cross-Coupling and Amination Reactions)

Palladium-catalyzed cross-coupling reactions are powerful tools in synthetic organic chemistry for forming carbon-carbon and carbon-nitrogen bonds. The performance of these reactions heavily relies on the design of the ligand coordinated to the palladium center. libretexts.org Ligands based on nitrogen donors, such as pyridines and anilines, have been successfully employed in these catalytic systems. nih.govacs.org The this compound scaffold can chelate to a metal center, influencing its electronic properties and steric environment, which in turn dictates the catalyst's activity and selectivity.

Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds by coupling amines with aryl halides. wikipedia.orglibretexts.org The development of effective ligands has been critical to expanding the scope and efficiency of this reaction. researchgate.net While sterically demanding phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) are common, nitrogen-based ligands are also utilized. researchgate.netresearchgate.net Aniline derivatives can serve as stabilizing ligands for well-defined Pd(II)-NHC precatalysts that are highly active in Buchwald-Hartwig amination. nih.gov The electronic flexibility and steric properties of pyridyl-amine ligands can support the catalytic cycle, which involves oxidative addition, amine coordination, and reductive elimination. libretexts.orgnih.gov

Suzuki-Miyaura Cross-Coupling: This reaction forges new carbon-carbon bonds between organoboron compounds and organic halides. A study demonstrated the use of a Schiff base derived from 4-methylpyridin-2-amine and 3-bromothiophene-2-carbaldehyde in a palladium-catalyzed Suzuki coupling. mdpi.com During the reaction, the palladium catalyst, bearing a triphenylphosphine (B44618) ligand, facilitated not only the cross-coupling but also the hydrolysis of the imine bond. mdpi.com The researchers proposed that the pyridine nitrogen of the Schiff base plays a key role by associating with the palladium catalyst, which increases the polarity of the imine (C=N) bond and leads to its cleavage. mdpi.com This study highlights the strong coordinating ability of the pyridyl-nitrogen moiety, a key feature of this compound.

Below is a table summarizing the hydrolytic products obtained after the Suzuki coupling of a Schiff base featuring the 4-methylpyridin-2-yl core structure with various arylboronic acids, demonstrating the substrate scope of the C-C bond formation. mdpi.com

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3-Phenylthiophene-2-carbaldehyde85
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl)thiophene-2-carbaldehyde81
34-Chlorophenylboronic acid3-(4-Chlorophenyl)thiophene-2-carbaldehyde75
44-Fluorophenylboronic acid3-(4-Fluorophenyl)thiophene-2-carbaldehyde72
54-(Trifluoromethyl)phenylboronic acid3-(4-(Trifluoromethyl)phenyl)thiophene-2-carbaldehyde68
6p-Tolylboronic acid3-(p-Tolyl)thiophene-2-carbaldehyde78
7Naphthalen-1-ylboronic acid3-(Naphthalen-1-yl)thiophene-2-carbaldehyde65

Application in Specific Organic Transformations (e.g., Methoxycarbonylation, Hydrogenation)

Beyond cross-coupling, palladium complexes are workhorses for various other organic transformations. The choice of ligand is again paramount for achieving high efficiency and selectivity.

Methoxycarbonylation: This reaction involves the addition of a methoxy (B1213986) and a carbonyl group across a double or triple bond. Palladium complexes with (pyridyl)imine ligands have been shown to be active catalysts for the methoxycarbonylation of olefins, producing linear and branched esters. researchgate.net A study using palladium(II) complexes with various N,N-donor pyridyl-imine ligands demonstrated that the catalyst's performance was influenced by the ligand structure and the olefin chain length. researchgate.net This provides strong evidence that complexes derived from this compound could be effective in this transformation.

Hydrogenation/Dehydrogenation: These reactions involve the addition or removal of hydrogen, respectively. Palladium complexes featuring sterically and electronically flexible pyridylidene amine ligands have shown high activity in the dehydrogenation of formic acid to produce hydrogen gas and carbon dioxide. nih.gov The catalytic performance was directly dependent on the ligand's bonding mode and the ancillary ligands present in the complex, with one system achieving a turnover frequency of up to 525 h⁻¹. nih.gov This demonstrates the potential of pyridyl-amine type ligands, structurally related to this compound, in hydrogenation catalysis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.